

Reactivity ratio comparison of butyl methacrylate isomers in copolymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sec-Butyl methacrylate*

Cat. No.: *B1582641*

[Get Quote](#)

A Comparative Guide to the Reactivity Ratios of Butyl Methacrylate Isomers in Copolymerization

For researchers, scientists, and drug development professionals engaged in polymer synthesis, understanding the nuances of copolymerization is critical for designing materials with tailored properties. The choice of monomers and their relative reactivities during polymerization dictates the final copolymer composition and microstructure, which in turn influences the material's physical and chemical characteristics. This guide provides an objective comparison of the reactivity ratios of three common isomers of butyl methacrylate—n-butyl methacrylate (n-BMA), isobutyl methacrylate (i-BMA), and tert-butyl methacrylate (t-BMA)—when copolymerized with a common monomer. This comparison is supported by experimental data to aid in the selection of appropriate monomers for specific applications.

Understanding Reactivity Ratios

In copolymerization, two or more different monomers are polymerized together to form a copolymer. The reactivity ratio of a monomer is a measure of its tendency to react with a growing polymer chain ending in the same or a different monomer unit. For a binary copolymerization of monomer 1 (M_1) and monomer 2 (M_2), the reactivity ratios are defined as:

- $r_1 = k_{11} / k_{12}$: The ratio of the rate constant for the addition of M_1 to a growing chain ending in M_1 (k_{11}) to the rate constant for the addition of M_2 to a growing chain ending in M_1 (k_{12}).

- $r_2 = k_{22} / k_{21}$: The ratio of the rate constant for the addition of M_2 to a growing chain ending in M_2 (k_{22}) to the rate constant for the addition of M_1 to a growing chain ending in M_2 (k_{21}).

The values of r_1 and r_2 determine the distribution of monomer units in the copolymer chain. For instance, if $r_1 > 1$, the growing chain ending in M_1 preferentially adds another M_1 monomer, leading to blocks of M_1 . If $r_1 < 1$, it preferentially adds M_2 , promoting alternation. When $r_1r_2 = 1$, an ideal random copolymer is formed.

Reactivity Ratio Comparison of Butyl Methacrylate Isomers

To provide a comparative analysis, this guide presents the reactivity ratios of n-BMA, i-BMA, and t-BMA copolymerized with styrene (St) and methyl methacrylate (MMA). The data has been compiled from various studies to illustrate the influence of the isomeric structure of the butyl group on reactivity.

Table 1: Reactivity Ratios of Butyl Methacrylate Isomers with Styrene (St)

Monomer 1 (M ₁)	Comonomer (M ₂)	r ₁	r ₂	r ₁ * r ₂	Temperature (°C)	Polymerization System
n-Butyl Methacrylate (n-BMA)	Styrene	0.42	0.61	0.256	High Temperature	Free Radical
Isobutyl Methacrylate (i-BMA)	Styrene	0.38	0.84	0.319	60	Free Radical
tert-Butyl Methacrylate (t-BMA)	Styrene	0.25	0.74	0.185	125	Free Radical (TEMPO-mediated)

Table 2: Reactivity Ratios of Butyl Acrylate Isomers with Methacrylates

Monomer 1 (M ₁)	Comonomer (M ₂)	r ₁	r ₂	Temperatur e (°C)	Polymerizat ion System
n-Butyl Acrylate	tert-Butyl Methacrylate	0.328	1.513	78	Radical in 2- butanone
Isobutyl Acrylate	Methyl Methacrylate	0.20	1.71	60	Radical in benzene
Isobutyl Acrylate	tert-Butyl Methacrylate	0.328	1.513	78	Radical in 2- butanone
sec-Butyl Acrylate	Methyl Methacrylate	0.467	1.564	78	Radical in 2- butanone
sec-Butyl Acrylate	tert-Butyl Methacrylate	0.328	1.513	78	Radical in 2- butanone
tert-Butyl Acrylate	tert-Butyl Methacrylate	0.328	1.513	78	Radical in 2- butanone

Note: Data for the direct copolymerization of all three butyl methacrylate isomers with methyl methacrylate under the same conditions was not available in the reviewed literature. The table above presents data for butyl acrylate isomers with methacrylates to provide insight into the relative reactivities. In methacrylate/acrylate systems, it is typical for the methacrylate reactivity ratio (rM) to be greater than 1 and the acrylate reactivity ratio (rA) to be less than 1.[1]

Experimental Protocols

The determination of monomer reactivity ratios is a crucial experimental process in polymer chemistry. The following outlines a general methodology based on common practices cited in the literature.[2][3][4][5][6]

Materials and Methods

- Monomers: n-Butyl methacrylate, isobutyl methacrylate, tert-butyl methacrylate, and the comonomer (e.g., styrene or methyl methacrylate) are purified to remove inhibitors, typically by passing through a column of basic alumina.

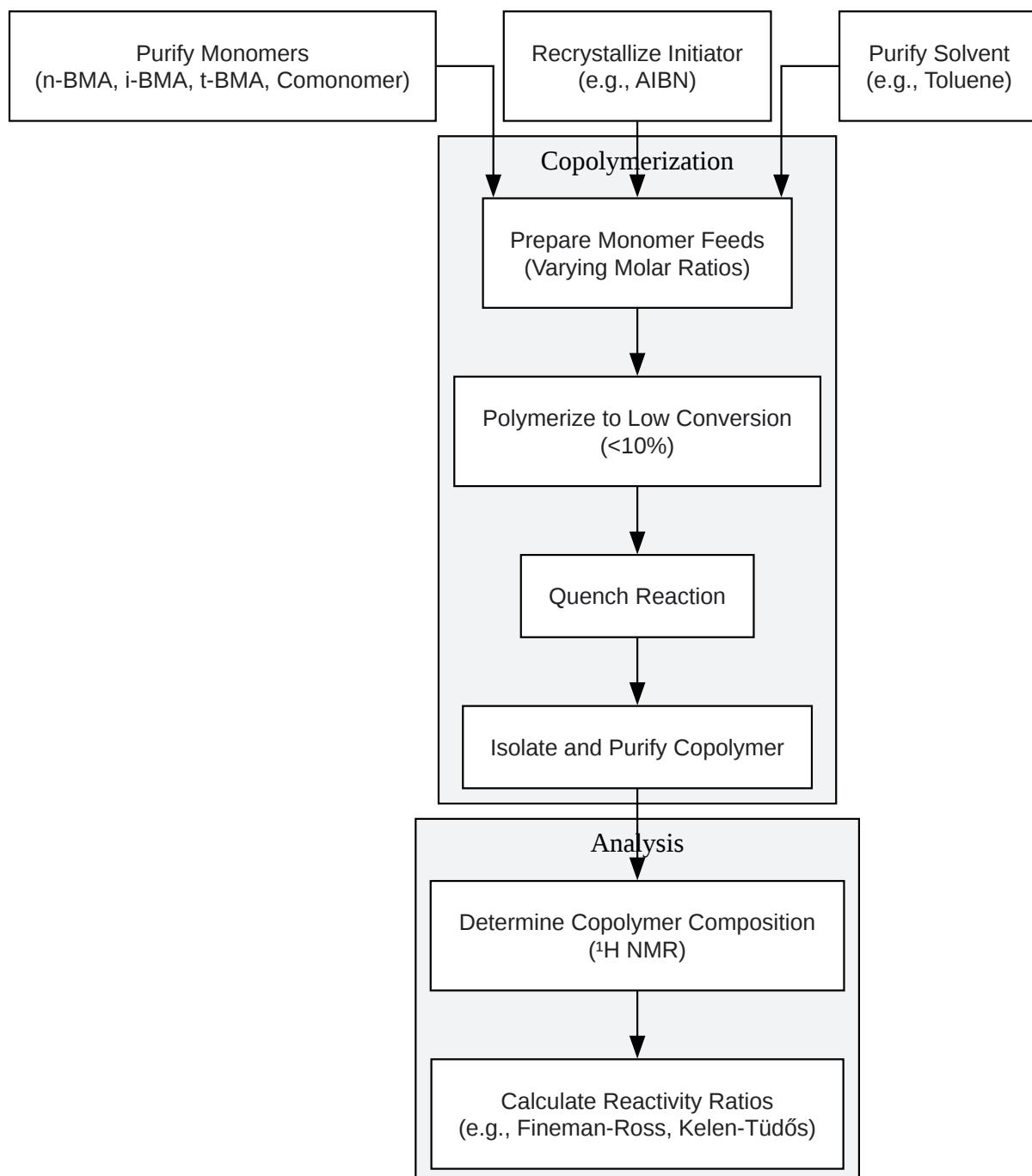
- Initiator: A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is recrystallized from a suitable solvent like methanol.
- Solvent: If the polymerization is carried out in solution, a high-purity solvent such as toluene or 2-butanone is used.

Copolymerization Procedure

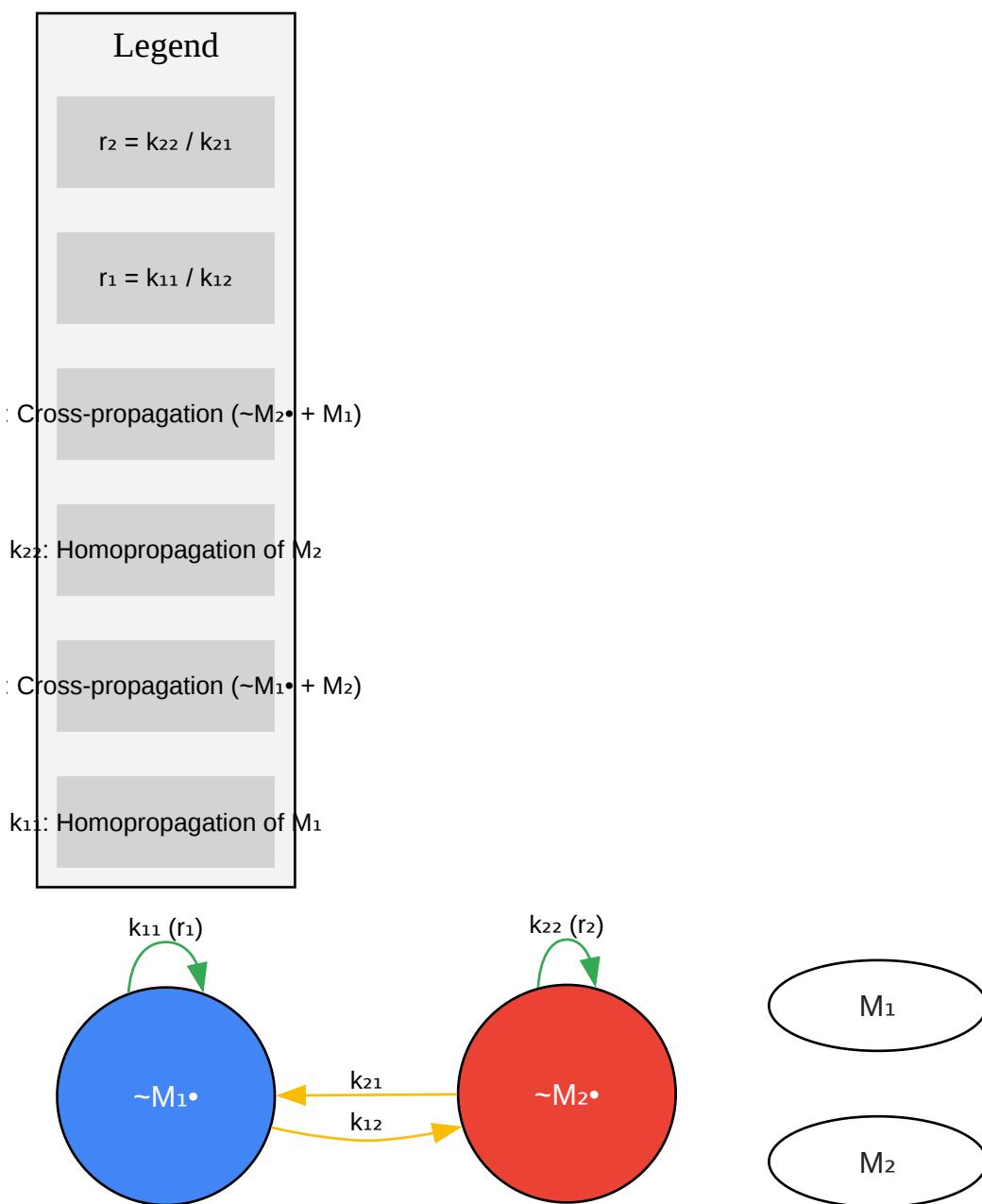
- A series of reaction vessels are charged with varying molar ratios of the two monomers.
- The initiator and solvent (if applicable) are added to each vessel.
- The reaction mixtures are deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
- The sealed vessels are then placed in a constant temperature bath to initiate polymerization.
- The reactions are allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant.^[5]
- The polymerization is quenched, often by rapid cooling and exposure to air.
- The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried to a constant weight.

Determination of Copolymer Composition

The composition of the purified copolymer is determined using proton nuclear magnetic resonance (^1H NMR) spectroscopy.^{[2][7][8][9][10][11]} By integrating the characteristic signals of each monomer unit in the copolymer's ^1H NMR spectrum, the molar ratio of the monomers in the polymer chain can be accurately calculated.


Calculation of Reactivity Ratios

The reactivity ratios (r_1 and r_2) are determined from the monomer feed ratios and the experimentally determined copolymer compositions using methods such as the Fineman-Ross or Kelen-Tüdős graphical methods.^{[2][3][12][13]} These methods linearize the copolymerization equation, allowing for the determination of r_1 and r_2 from the slope and intercept of a plotted


line. More modern approaches often utilize non-linear least-squares fitting of the copolymer composition data to the Mayo-Lewis equation for greater accuracy.[4][14]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining reactivity ratios and the logical relationship of the parameters.

[Click to download full resolution via product page](#)

Experimental workflow for reactivity ratio determination.

[Click to download full resolution via product page](#)

Propagation reactions in binary copolymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. cjps.org [cjps.org]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. pure.tue.nl [pure.tue.nl]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 12. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Reactivity ratio comparison of butyl methacrylate isomers in copolymerization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582641#reactivity-ratio-comparison-of-butyl-methacrylate-isomers-in-copolymerization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com